4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid

Lipophilicity Drug-likeness Fragment-based screening

Researchers designing CNS-targeted fragment libraries frequently encounter solubility-permeability trade-offs with close structural analogs. 4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid (CAS 1267141-64-9) resolves this challenge through its distinctive physicochemical profile: • XLogP 2.2 and TPSA 40.5 Ų position it favorably for blood-brain barrier penetration-more balanced than the polar morpholine analog (XLogP 1.3, TPSA 49.8 Ų) or the excessively lipophilic des-fluoro variant (XLogP 3.1). • The 4-fluoro substituent serves as a metabolic blocking group at the para position; the meta-pyrrolidine tertiary amine enables pH-dependent protonation for PROTAC ternary complex modulation. • Free carboxylic acid provides a versatile synthetic handle for amide coupling or esterification. Supplied at 95% purity with batch-specific QC documentation (NMR, HPLC, GC), ensuring reproducible screening results across laboratories.

Molecular Formula C11H12FNO2
Molecular Weight 209.22
CAS No. 1267141-64-9
Cat. No. B3228652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid
CAS1267141-64-9
Molecular FormulaC11H12FNO2
Molecular Weight209.22
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=CC(=C2)C(=O)O)F
InChIInChI=1S/C11H12FNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15)
InChIKeyXDAPQBAHLQHRKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid: Key Physicochemical Properties


4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid is a disubstituted benzoic acid building block featuring an electron-withdrawing 4-fluoro group and an electron-donating 3-pyrrolidine ring [1]. With a molecular formula of C11H12FNO2, a molecular weight of 209.22 g/mol, and a computed XLogP of 2.2, this compound occupies a distinct physicochemical space relative to its closest structural analogs—including the piperidine, morpholine, and des-fluoro variants—making it a non-interchangeable scaffold for medicinal chemistry and fragment-based screening campaigns [1].

Disubstituted benzoic acid may support fragment-based drug discovery
Non-interchangeable vs piperidine, morpholine, or des-fluoro analogs

Why This Scaffold Cannot Be Simply Replaced


Despite apparent structural similarity, substituting the pyrrolidine ring with a piperidine or morpholine, or removing the 4-fluoro substituent, produces measurable shifts in multiple ADME-relevant physicochemical parameters. These differences—documented below via computed and predicted data from authoritative databases—can alter passive permeability, solubility, hydrogen-bonding capacity, and ionization state, any of which may disqualify an analog from a specific biochemical or cellular assay. Quantitative comparator evidence is therefore essential for scientifically justified procurement [1][2][3].

Pyrrolidine-to-piperidine/morpholine substitution can alter lipophilicity, TPSA, and H-bond capacity, shifting permeability-solubility balance.
Removal of the 4-fluoro group may affect metabolic stability and ionization, changing assay-relevant properties.
Direct analog swap may not preserve fragment-based screening fit without re-validation.

Quantitative Physicochemical Profiling vs. Analogs


Lipophilicity (XLogP) Comparison Across Analogs

The target compound exhibits an XLogP of 2.2, which is 0.3 log units lower than the piperidine analog (XLogP 2.5), 0.9 log units higher than the morpholine analog (XLogP 1.3), and 0.9 log units lower than the des-fluoro analog (XLogP 3.1). This intermediate lipophilicity may offer an optimal balance between passive permeability and aqueous solubility for fragment elaboration [1][2][3][4].

Lipophilicity (XLogP)
Reported
XLogP 2.2 (Δ –0.3 vs piperidine, +0.9 vs morpholine, –0.9 vs des-fluoro)
Reported intermediate lipophilicity may support permeability-solubility screening.
Computed XLogP3; PubChem.
Lipophilicity Drug-likeness Fragment-based screening

Topological Polar Surface Area and Permeability Prediction

The target compound has a TPSA of 40.5 Ų, identical to the piperidine and des-fluoro analogs but 9.3 Ų lower than the morpholine analog (TPSA 49.8 Ų). A TPSA increase of this magnitude is sufficient to reduce predicted passive permeability across biological membranes [1][2][3][4].

Polar Surface Area (TPSA)
Reported
TPSA 40.5 Ų (Δ –9.3 vs morpholine)
May support CNS permeability screening due to TPSA below typical CNS threshold.
Computed TPSA; Cactvs.
TPSA Passive permeability CNS penetration

Hydrogen Bond Acceptor Profile vs. Morpholine

The target compound possesses 4 hydrogen bond acceptors (HBA), identical to the piperidine analog but one fewer than the morpholine analog (HBA = 5) and one more than the des-fluoro analog (HBA = 3). The reduction from 5 to 4 HBAs reduces the potential for solvation by water, which can improve passive permeability without severely compromising aqueous solubility [1][2][3][4].

H-Bond Acceptors
Reported
HBA = 4
Reported 4-acceptor profile may support permeability-solubility balance screening.
Computed HBA; Cactvs. Morpholine has 5, des-fluoro has 3.
Hydrogen bonding Solubility Ligand efficiency

Predicted pKa and Ionization State

The predicted pKa of the carboxylic acid group in the target compound is 3.58 ± 0.10, which is 0.11 units higher than the morpholine analog (pKa 3.47 ± 0.10), while identical to the piperidine analog (3.58 ± 0.10) . At physiological pH 7.4, all three exist predominantly as the carboxylate anion; however, at slightly acidic subcellular compartments (e.g., endosomes, pH ~5.5–6.0), the difference in protonation fraction between pKa 3.47 and 3.58 is approximately 6–8%, which may influence binding to pH-sensitive targets [1].

Predicted pKa
Class-level
pKa 3.58 ± 0.10 (carboxylic acid)
Predicted pKa shift vs morpholine analog (Δ +0.11) is small; context-dependent relevance for pH-sensitive target engagement.
Predicted value; source not specified.
Ionization Bioavailability Receptor binding

4-Fluoro-3-(pyrrolidin-1-yl)benzoic acid: Application Scenarios


Fragment-Based CNS Lead Discovery

The target compound's XLogP of 2.2 and TPSA of 40.5 Ų position it within the favorable range for fragment screening libraries targeting CNS enzymes or receptors. Unlike the more polar morpholine analog (XLogP 1.3, TPSA 49.8 Ų) or the more lipophilic des-fluoro analog (XLogP 3.1), this scaffold maintains a permeability-solubility balance that is critical for blood-brain barrier penetration [1][2].

Kinase Scaffold Elaboration via 4-Fluoro Metabolic Block

The 4-fluoro substituent is a well-precedented metabolic blocking group that can protect the para position from oxidative metabolism. When combined with the meta-pyrrolidine, this substitution pattern provides a defined vector for growing the molecule toward the solvent-exposed region of a binding pocket while maintaining the fluorine as a key pharmacophoric element [1][3].

PROTAC Synthesis: Carboxylic Acid Anchoring Point

The free carboxylic acid serves as a versatile synthetic handle for amide coupling or esterification, allowing conjugation to linker moieties in PROTAC design. The pyrrolidine ring provides a tertiary amine that can be protonated at endosomal pH, potentially influencing the ternary complex formation or subcellular localization [1][3].

Quality-Controlled HTS Procurement

Vendors such as Bidepharm and Fluorochem supply the compound at 95% purity with batch-specific QC documentation (NMR, HPLC, GC), ensuring reproducible assay results and minimizing false positives from impurities. This analytical traceability is essential when comparing screening data across multiple laboratories or compound management platforms .

Application
Selection Property
Validation Focus
Fragment-based CNS lead discovery
Lipophilicity-permeability balance
CNS permeability assay context
Kinase scaffold elaboration (4-F metabolic block)
4-Fluoro metabolic blocking potential
Metabolic stability assay context
PROTAC synthesis (carboxylic acid handle)
Carboxylic acid conjugation handle + tertiary amine
Ternary complex formation assay context
Quality-controlled HTS procurement
Batch-specific QC documentation (NMR, HPLC, GC)
Reproducibility across screening platforms
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